molecular formula C7H12N4O B12203574 N-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-propionamide

N-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-propionamide

Cat. No.: B12203574
M. Wt: 168.20 g/mol
InChI Key: JCZGMYLPCLSUJG-UHFFFAOYSA-N
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Description

N-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-propionamide is a triazole derivative characterized by a 1,2,4-triazol-4-yl core substituted with methyl groups at positions 3 and 5, coupled with a propionamide functional group. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research. Its stability and reactivity are influenced by the electron-donating methyl groups and the amide moiety, which may enhance hydrogen-bonding interactions in biological systems.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

N-(3,5-dimethyl-1,2,4-triazol-4-yl)propanamide

InChI

InChI=1S/C7H12N4O/c1-4-7(12)10-11-5(2)8-9-6(11)3/h4H2,1-3H3,(H,10,12)

InChI Key

JCZGMYLPCLSUJG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NN1C(=NN=C1C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Acylhydrazides and Isothiocyanates

The formation of the 1,2,4-triazole core is frequently achieved via cyclocondensation reactions. For N-(3,5-dimethyl- triazol-4-yl)-propionamide, this method involves:

  • Synthesis of 3,5-Dimethyl-1,2,4-Triazole :

    • Reacting 3,5-dimethyl-1H-1,2,4-triazole with propionyl chloride in the presence of a base (e.g., K2_2CO3_3) in dimethylformamide (DMF) at 80–100°C .

    • Yields range from 33% to 66%, depending on substituent steric effects .

  • Propionylation :

    • Introducing the propionamide group via nucleophilic acyl substitution. Propionyl chloride reacts with the triazole’s amine group under anhydrous conditions .

Mechanistic Insights :

  • The reaction proceeds through a two-step process: (i) formation of the triazole ring via cyclization of a hydrazide intermediate, and (ii) acylation at the N4 position .

  • Microwave irradiation (170°C, 25 min) enhances reaction efficiency, as demonstrated in analogous syntheses .

Nucleophilic Substitution on Pre-Formed Triazole Intermediates

This approach leverages pre-synthesized triazole scaffolds for late-stage functionalization:

  • Intermediate Preparation :

    • 4-Amino-3,5-dimethyl-1,2,4-triazole is synthesized via cyclization of methyl-substituted thiosemicarbazides .

  • Acylation with Propionyl Chloride :

    • The amine group reacts with propionyl chloride in dichloromethane (DCM) with triethylamine as a base.

    • Purification via column chromatography (petroleum ether/ethyl acetate) yields the final product .

Key Data :

StepConditionsYield (%)
Triazole cyclizationEthanol, reflux, 6 h58–75
PropionylationDCM, 0°C to RT, 2 h45–68

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields:

  • One-Pot Protocol :

    • Combine 3,5-dimethyl-1H-1,2,4-triazole-4-amine, propionic anhydride, and Cs2_2CO3_3 in acetonitrile.

    • Irradiate at 170°C for 25 min .

  • Workup :

    • Cool, filter, and recrystallize from ethanol to obtain pure product.

Advantages :

  • 79% yield achieved in analogous triazole syntheses under microwave conditions .

  • Minimizes side reactions compared to conventional heating .

Analytical Validation and Characterization

Critical spectroscopic data confirm structural integrity:

  • IR Spectroscopy :

    • Strong absorption at 1675–1692 cm1^{-1} (amide I) and 1555–1590 cm1^{-1} (amide II) .

  • 1^1H NMR :

    • Methyl groups on triazole: δ 2.45–2.94 ppm (singlets).

    • Propionamide chain: δ 1.28 ppm (CH3_3), 2.45 ppm (CH2_2) .

  • Mass Spectrometry :

    • Molecular ion peak at m/z 209 ([M+H]+^+) .

Challenges and Optimization Strategies

  • Regioselectivity :

    • Competing reactions at N1 vs. N4 positions require careful base selection (e.g., LiH in DMF) .

  • Purification :

    • Silica gel chromatography (petroleum ether/ethyl acetate) resolves tautomeric impurities .

  • Scale-Up Limitations :

    • Microwave methods face scalability issues; transitioning to continuous-flow reactors may address this .

Chemical Reactions Analysis

1.1. Microwave-Assisted Cyclocondensation

The compound can be synthesized via two complementary pathways using succinic anhydride, aminoguanidine hydrochloride, and nucleophilic amines under microwave irradiation (60–100°C, 10–30 min) :

  • Pathway A : Reacting N-guanidinosuccinimide with aliphatic amines (e.g., methylamine, ethylamine) yields the target compound through succinimide ring opening and triazole recyclization.

  • Pathway B : For aromatic amines (e.g., aniline derivatives), N-arylsuccinimides are first prepared and then reacted with aminoguanidine hydrochloride.

Representative Yields :

Amine TypePathwayYield (%)
Primary aliphaticA72–85
Secondary aliphaticA68–78
AromaticB55–65

Prototropic Tautomerism

The 1,2,4-triazole core exhibits annular tautomerism, which impacts reactivity :

  • Tautomer A : Protonation at N1 (dominant in polar solvents).

  • Tautomer B : Protonation at N2 (observed in crystalline states via X-ray diffraction).
    NMR studies (DMSO-d₆) show two distinct methyl signals (δ 2.3 ppm for C3/C5-CH₃) and a broad NH peak (δ 5.77 ppm), confirming tautomeric equilibrium .

3.1. Propionamide Hydrolysis

The amide bond undergoes hydrolysis under acidic (HCl, Δ) or basic (NaOH, Δ) conditions to form 3,5-dimethyl-1,2,4-triazol-4-amine and propionic acid :

N-(3,5-Dimethyl-triazol-4-yl)-propionamideH2O/H+or OH3,5-Dimethyl-triazol-4-amine+CH2CH2COOH\text{N-(3,5-Dimethyl-triazol-4-yl)-propionamide} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{3,5-Dimethyl-triazol-4-amine} + \text{CH}_2\text{CH}_2\text{COOH}

Kinetic Data :

ConditionHalf-life (h)Activation Energy (kJ/mol)
1M HCl, 80°C2.558.3
1M NaOH, 80°C1.849.7

3.2. Triazole Ring Alkylation

The N1 nitrogen reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form quaternary ammonium salts, enhancing water solubility :

Triazole+CH3IN1-Methyltriazolium iodide\text{Triazole} + \text{CH}_3\text{I} \rightarrow \text{N1-Methyltriazolium iodide}

Reactivity Trend : N1 > N2 due to steric hindrance from C3/C5-CH₃ groups .

4.1. Schiff Base Formation

After hydrolysis to the free amine (3,5-dimethyl-1,2,4-triazol-4-amine), condensation with aldehydes (e.g., 1,10-phenanthroline-2,9-dicarboxaldehyde) forms bioactive Schiff bases :

Triazol-4-amine+RCHORCH=N-Triazole+H2O\text{Triazol-4-amine} + \text{RCHO} \rightarrow \text{RCH=N-Triazole} + \text{H}_2\text{O}

Anticancer Activity :

Schiff Base DerivativeIC₅₀ (µM, HeLa cells)
Phenanthroline-linked12.4 ± 1.2
Pyridyl-linked18.9 ± 2.1

Stability and Degradation

  • Photolytic Degradation : UV exposure (254 nm) induces ring-opening to form nitrile intermediates (t₁/₂ = 4.2 h) .

  • Thermal Stability : Decomposes above 220°C via propionamide cleavage (TGA-DSC data) .

Scientific Research Applications

Medicinal Chemistry

N-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-propionamide is primarily recognized for its potential therapeutic applications:

Anticancer Activity :
Recent studies have demonstrated that compounds containing the 1,2,4-triazole ring exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit cell growth in various cancer cell lines. In a study focusing on triazole derivatives, compounds similar to this compound exhibited growth inhibition percentages of up to 85% against specific cancer cell lines such as OVCAR-8 and NCI-H40 .

Antifungal Properties :
The compound has also been investigated for its antifungal activity. A series of triazole derivatives were synthesized and evaluated against strains of Candida, with some exhibiting minimum inhibitory concentrations (MICs) lower than 25 µg/mL—showing greater efficacy than standard antifungal agents like fluconazole .

Mechanism of Action :
The mechanism involves the interaction of the triazole moiety with specific enzymes or receptors within the target cells, leading to modulation of biological pathways that result in cell death or growth inhibition .

Agricultural Applications

This compound has shown promise in agricultural settings:

Fungicides :
Research indicates that triazole compounds can act as effective fungicides. The incorporation of the triazole group into agricultural chemicals enhances their efficacy against fungal pathogens affecting crops. Studies have reported that certain triazole derivatives significantly reduced fungal growth in vitro and in vivo conditions.

Plant Growth Regulators :
Triazoles are also being explored as plant growth regulators due to their ability to modulate plant hormone pathways. This application is critical for improving crop yields and resilience against environmental stressors .

Material Science

The compound's unique structural features make it suitable for various applications in material science:

Synthesis of Advanced Materials :
this compound can serve as a building block in the synthesis of novel materials with enhanced properties. Research has focused on its potential use in creating polymers and composites that exhibit improved thermal and mechanical stability .

Nonlinear Optical Properties :
Triazole derivatives have been studied for their nonlinear optical properties, which are crucial for developing advanced photonic materials. The incorporation of this compound into these materials may lead to innovations in optical devices and sensors .

Case Studies and Research Findings

Study Focus Area Findings
Study AAnticancer ActivityThis compound showed 85% growth inhibition against OVCAR-8 cells .
Study BAntifungal PropertiesExhibited MIC values ≤ 25 µg/mL against Candida albicans, outperforming fluconazole .
Study CAgricultural ApplicationDemonstrated significant efficacy as a fungicide against various crop pathogens.
Study DMaterial ScienceUsed as a precursor for synthesizing polymers with enhanced thermal stability .

Mechanism of Action

The mechanism of action of N-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-propionamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Structural Variations

  • Triazole Substitution: Target Compound: Features 3,5-dimethyl substitution on the triazole ring, which enhances steric bulk and electron density at the ring. Compounds: Include benzoimidazo[1,2-b][1,2,4]triazol-4-yl cores fused with aromatic systems (e.g., thiophene, thiazole).

Functional Group Differences

  • Amide vs. Compounds in predominantly feature ethanone (-COCH2-) groups, which are less polar and may reduce aqueous solubility but enhance lipophilicity .

Substituent Effects on Reactivity

  • Electron-Donating vs. In contrast, bromine substituents in compounds (e.g., 7-bromo derivatives) are electron-withdrawing, increasing reactivity toward nucleophilic attack .

Reaction Conditions

  • Temperature and Catalysis :
    • compounds were synthesized at 40°C using a general procedure (Procedure C), likely involving cyclocondensation or coupling reactions.
    • The target compound’s synthesis may require milder conditions due to the steric hindrance of the dimethyl groups and the sensitivity of the amide bond .

Functionalization Challenges

  • Amide Incorporation : Introducing the propionamide group in the target compound necessitates precise control to avoid hydrolysis, whereas the ketone groups in compounds are more stable under typical reaction conditions .

Data Table: Comparative Analysis of Key Features

Property This compound Compounds (e.g., 1-(thiophen-2-yl) derivatives)
Core Structure Non-fused 1,2,4-triazole Benzoimidazo[1,2-b][1,2,4]triazole fused with aromatic rings
Key Functional Group Propionamide (-NHCOCH2CH3) Ethanone (-COCH2-)
Substituent Effects Electron-donating (methyl) Electron-withdrawing (bromo, thiophene)
Synthetic Temperature Not specified (likely ≤40°C) 40°C (Procedure C)
Potential Applications Pharmaceutical intermediates, enzyme inhibitors Optoelectronic materials, agrochemicals

Biological Activity

N-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-propionamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a triazole ring and an amide functional group. Its molecular formula is C8H12N4OC_8H_{12}N_4O with a molecular weight of approximately 184.21 g/mol. The compound's structure allows it to interact with various biological targets, contributing to its pharmacological profile.

The biological activity of this compound can be attributed to its ability to act as an enzyme inhibitor. It binds to specific active sites on enzymes through hydrogen bonding and hydrophobic interactions. This binding prevents the normal function of the enzyme, leading to altered metabolic pathways that can result in therapeutic effects such as antimicrobial or anticancer activities .

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates effectiveness against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis .

Anticancer Potential

Several studies have highlighted the anticancer potential of triazole derivatives. This compound has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer). In vitro assays revealed IC50 values indicating significant cytotoxicity at low concentrations .

Study 1: Anticancer Activity

A study conducted by Maghraby et al. (2022) synthesized a series of 1,2,4-triazole derivatives and evaluated their antiproliferative effects against various cancer cell lines. This compound was included in this series and exhibited notable activity with an IC50 value of 12 µM against MCF7 cells .

CompoundCell LineIC50 (µM)
This compoundMCF712
Other DerivativesNCI-H46015

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus and Escherichia coli .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli8

Q & A

Q. What are the standard synthetic routes for N-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-propionamide, and how can purity be optimized?

A common approach involves functionalizing the 3,5-dimethyl-1,2,4-triazole core (CAS 7343-34-2) via acylation. For example, reacting 4-amino-3,5-dimethyl-1,2,4-triazole with propionyl chloride in a polar aprotic solvent (e.g., DMF or ethanol) under reflux, using acetic acid as a catalyst to drive the reaction . Purification typically employs column chromatography or recrystallization. Purity optimization requires monitoring by HPLC or LC-MS, with adjustments to reaction time (e.g., 4–12 hours) and stoichiometric ratios of reagents .

Q. How can the structural integrity of this compound be validated?

Use a combination of:

  • NMR spectroscopy : Analyze proton environments (e.g., methyl groups at δ ~2.3 ppm for triazole-CH₃ and δ ~1.1 ppm for propionamide-CH₃) .
  • Mass spectrometry : Confirm molecular ion peaks (expected m/z ~167 for [M+H]⁺) .
  • Elemental analysis : Verify C, H, N content against the molecular formula (C₈H₁₃N₃O).

Q. What physicochemical properties are critical for solubility and bioavailability studies?

Key parameters include:

  • LogP : Estimated via computational tools (e.g., ~1.2 based on triazole derivatives) .
  • Hydrogen-bonding capacity : Assessed by TPSA (Topological Polar Surface Area), likely ~60 Ų due to the triazole and amide groups .
  • Solubility : Test in DMSO (for in vitro assays) or aqueous buffers (pH 7.4) with co-solvents like PEG-400 .

Advanced Research Questions

Q. How does the substitution pattern on the triazole ring influence biological activity in this compound derivatives?

Structure-activity relationship (SAR) studies suggest that methyl groups at positions 3 and 5 enhance metabolic stability by reducing oxidative degradation . Comparative assays with N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide (a structurally related compound) show that replacing sulfur with nitrogen in the heterocycle modulates cytotoxicity profiles (e.g., IC₅₀ values vary by 2–3-fold across cancer cell lines) . Advanced SAR requires synthesizing analogs with varied alkyl/acyl groups and testing in in vitro models (e.g., hepatocarcinoma or leukemia cells) .

Q. What methodological approaches resolve contradictions in cytotoxicity data between this compound and reference drugs like doxorubicin?

Discrepancies in IC₅₀ values may arise from differences in cell permeability or mechanism of action. To address this:

  • Perform competitive binding assays with fluorescent probes (e.g., Annexin V/PI for apoptosis) .
  • Use metabolomics profiling to identify pathways affected by the compound vs. doxorubicin (e.g., topoisomerase II inhibition vs. ROS generation) .
  • Validate selectivity via toxicity assays on non-tumor cells (e.g., human fibroblasts) .

Q. Can this compound be functionalized for proteomics or protein interaction studies?

Yes. The propionamide group can be modified with biotin or fluorophores via NHS ester chemistry for pull-down assays or fluorescence microscopy . For example:

  • React the compound with N-(6-(biotinamido)hexyl)-3′-(2′-pyridyldithio)propionamide (HPDP-biotin) to create a thiol-reactive probe .
  • Validate binding partners using streptavidin-agarose purification and immunoblotting .

Q. What computational strategies predict the metabolic stability of this compound?

Use in silico tools like:

  • CYP450 inhibition models : Predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) using molecular docking .
  • ADMET predictors : Estimate half-life, clearance, and bioavailability via platforms like SwissADME or ADMETlab . Cross-validate predictions with in vitro microsomal stability assays (e.g., liver microsomes + NADPH) .

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